molecular formula C15H21NOS B11123723 N-cyclohexyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide

N-cyclohexyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide

Cat. No.: B11123723
M. Wt: 263.4 g/mol
InChI Key: OYEZPHDTPBAARE-UHFFFAOYSA-N
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Description

N-cyclohexyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide is an organic compound belonging to the class of benzothiophenes These compounds are characterized by a benzene ring fused to a thiophene ring The presence of a cyclohexyl group and a carboxamide functional group further defines its structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-cyclohexyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of cyclohexylamine with 4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylic acid. The reaction is usually carried out in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine to facilitate the formation of the amide bond.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and higher yields. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N-cyclohexyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The carboxamide group can be reduced to an amine under specific conditions.

Common Reagents and Conditions

    Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) are commonly used for oxidation reactions.

    Reduction: Lithium aluminum hydride (LiAlH4) is often employed for the reduction of the carboxamide group.

    Substitution: Friedel-Crafts acylation or alkylation reactions can be carried out using aluminum chloride (AlCl3) as a catalyst.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Corresponding amines.

    Substitution: Various substituted benzothiophene derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.

    Industry: Utilized in the development of advanced materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of N-cyclohexyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide involves its interaction with specific molecular targets. For instance, in medicinal chemistry, it may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and the modifications made to the compound’s structure.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-cyclohexyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide is unique due to the specific arrangement of its functional groups, which imparts distinct chemical and biological properties. Its cyclohexyl group and carboxamide functionality contribute to its stability and reactivity, making it a valuable compound for various applications.

Properties

Molecular Formula

C15H21NOS

Molecular Weight

263.4 g/mol

IUPAC Name

N-cyclohexyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide

InChI

InChI=1S/C15H21NOS/c17-15(16-11-6-2-1-3-7-11)13-10-18-14-9-5-4-8-12(13)14/h10-11H,1-9H2,(H,16,17)

InChI Key

OYEZPHDTPBAARE-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)NC(=O)C2=CSC3=C2CCCC3

Origin of Product

United States

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